
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is an organic compound with the molecular formula C13H7BrClFO. This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: 0-5°C initially, then gradually increased to room temperature.
Solvent: Dichloromethane or chloroform.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled reaction conditions.
Purification: Using recrystallization or column chromatography to achieve high purity.
Quality Control: Ensuring the product meets the required specifications through analytical techniques like NMR and HPLC.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone undergoes several types of chemical reactions, including:
Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanol.
Oxidation: Formation of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)carboxylic acid.
Scientific Research Applications
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying the effects of halogenated compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications, including drug development.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound’s halogen atoms can form halogen bonds with biological molecules, affecting their function. The carbonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (4-Bromo-2-chlorophenyl)(morpholino)methanone
- (2-Bromophenyl)(4-fluorophenyl)methanone
Uniqueness
(4-Bromo-2-fluorophenyl)(4-chlorophenyl)methanone is unique due to its specific combination of halogen atoms and the carbonyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications. The presence of bromine, fluorine, and chlorine atoms allows for diverse chemical modifications, enhancing its versatility in synthetic chemistry.
Properties
CAS No. |
917899-69-5 |
|---|---|
Molecular Formula |
C13H7BrClFO |
Molecular Weight |
313.55 g/mol |
IUPAC Name |
(4-bromo-2-fluorophenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H7BrClFO/c14-9-3-6-11(12(16)7-9)13(17)8-1-4-10(15)5-2-8/h1-7H |
InChI Key |
HKDDBMJLLJNLMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)Br)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Hydroxyphenyl)sulfanyl]butanoic acid](/img/structure/B12624216.png)
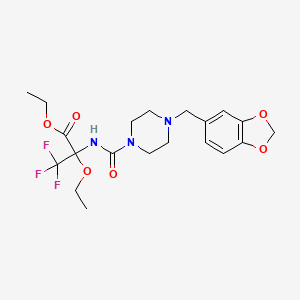
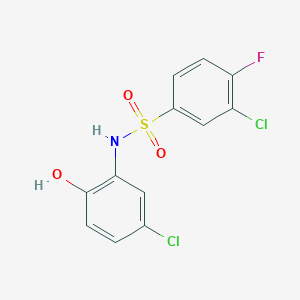
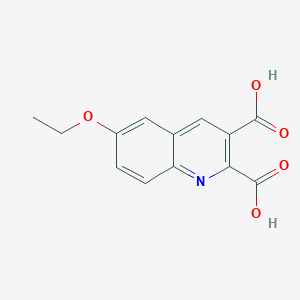
![5-(4-bromophenyl)-3-(2-hydroxy-5-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624233.png)
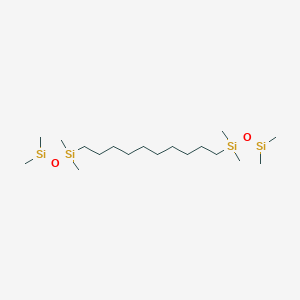
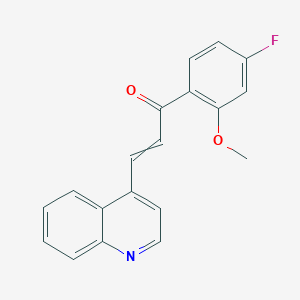
![2-[4-(Trifluoromethyl)phenyl]chloriren-1-ium](/img/structure/B12624243.png)
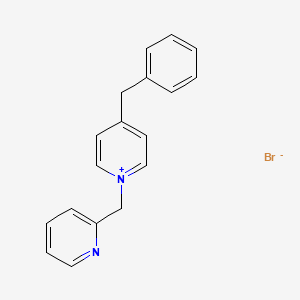
![4-Methyl-N-[(2S)-3-oxobutan-2-yl]benzene-1-sulfonamide](/img/structure/B12624252.png)
![[(2S,6S)-6-methoxy-4-phenylmorpholin-2-yl]methanol](/img/structure/B12624255.png)
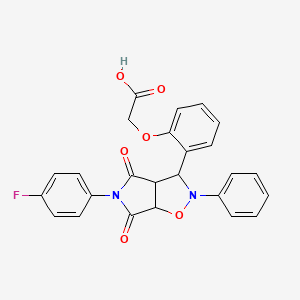
methanone](/img/structure/B12624271.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-[4-(methylsulfonyl)piperazin-1-yl]-4-oxobutanamide](/img/structure/B12624277.png)
